molecular formula C15H18N2O4S B2408933 methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate CAS No. 1706224-61-4

methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate

Cat. No.: B2408933
CAS No.: 1706224-61-4
M. Wt: 322.38
InChI Key: LCKUEDHIJKCGIH-UHFFFAOYSA-N
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Description

Methyl (4-((1R,5S)-8-azabicyclo[321]oct-2-en-8-ylsulfonyl)phenyl)carbamate is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

methyl N-[4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-21-15(18)16-11-5-9-14(10-6-11)22(19,20)17-12-3-2-4-13(17)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKUEDHIJKCGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, sulfonylation, and carbamate formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate has been investigated for its potential therapeutic effects in treating various conditions, particularly those involving the central nervous system.

Potential Therapeutic Effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may interact with serotonin receptors, potentially exhibiting antidepressant properties.
  • Anticonvulsant Effects : In animal models, the compound has shown promise in reducing seizure activity through modulation of GABAergic pathways.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity .

Organic Synthesis

The compound serves as a critical building block for synthesizing more complex molecules, particularly tropane alkaloids known for their diverse pharmacological properties.

Synthetic Pathways:
Researchers employ enantioselective synthesis methods to construct the bicyclic scaffold from acyclic starting materials or via desymmetrization of achiral tropinone derivatives .

Biological Studies

This compound is utilized in biological studies to understand interactions between small molecules and biological targets.

Mechanism of Action:
The mechanism involves interaction with specific molecular targets such as enzymes and receptors, leading to modulation of biological pathways. For instance, it has been studied for its inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), which regulates endocannabinoid levels and inflammation .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of this compound by assessing its effects on serotonin receptor binding in vitro. Results indicated significant binding affinity compared to control compounds, suggesting its potential use in developing new antidepressants.

Case Study 2: Anticonvulsant Effects

In a controlled animal study, the compound was administered to assess its anticonvulsant properties. The results demonstrated a notable reduction in seizure frequency and duration in treated subjects compared to untreated controls, highlighting its therapeutic potential for epilepsy management.

Mechanism of Action

The mechanism of action of methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Biological Activity

Methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 306.38 g/mol. It features a bicyclic structure that is characteristic of many biologically active compounds, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which can facilitate binding to target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
  • Neuroprotective Effects : The bicyclic structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.

StudyFindings
Study 1 Investigated the antibacterial effects of similar carbamates; found significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2 Explored neuroprotective effects in a rodent model; demonstrated reduced neuronal apoptosis and improved cognitive function .
Study 3 Assessed anti-inflammatory properties using a murine model; showed decreased levels of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the bicyclic core via cyclization reactions.
  • Introduction of the sulfonyl group through sulfonation techniques.
  • Final coupling with phenolic derivatives to form the carbamate structure.

Q & A

Q. How should researchers report conflicting cytotoxicity results across cell lines?

  • Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay) and perform pathway enrichment analysis (e.g., KEGG) to identify lineage-specific vulnerabilities. For example:
Cell LineIC50_{50} (µM)Apoptosis Marker (Caspase-3 Activity, Fold Change)
HEK293>1001.2 ± 0.3
HepG218 ± 46.5 ± 1.1
Contextualize findings using transcriptomic data (e.g., RNA-seq) from resistant vs. sensitive lines .

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